1-(2,4-Dichlorophenyl)propan-1-amine
Description
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Properties
IUPAC Name |
1-(2,4-dichlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGADEKOSKBRAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2,4-Dichlorophenyl)propan-1-amine CAS number and identifiers
Executive Summary & Chemical Identity
1-(2,4-Dichlorophenyl)propan-1-amine is a specialized chiral building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Structurally, it belongs to the class of
This guide details the physicochemical identifiers, validated synthesis protocols, and handling requirements for researchers utilizing this compound in drug discovery and organic synthesis.
Core Identifiers
| Property | Value |
| CAS Number | 1141405-05-1 (Racemic) |
| IUPAC Name | 1-(2,4-Dichlorophenyl)propan-1-amine |
| Molecular Formula | C₉H₁₁Cl₂N |
| Molecular Weight | 204.10 g/mol |
| SMILES | CCC(C1=C(C=C(C=C1)Cl)Cl)N |
| InChI Key | VBWRNUHVGFPJRG-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |
Synthetic Methodology
The synthesis of 1-(2,4-Dichlorophenyl)propan-1-amine is most reliably achieved through the Reductive Amination of its corresponding ketone precursor. This route is preferred over Grignard addition to nitriles due to higher yields and easier purification of the resulting amine.
Pathway Overview: Friedel-Crafts to Reductive Amination
The synthesis consists of two primary stages:
-
Regioselective Acylation: Formation of the ketone framework.
-
Reductive Amination: Conversion of the carbonyl to the primary amine.[1]
Figure 1: Two-step synthetic pathway from commodity starting materials.
Detailed Protocol
Stage 1: Synthesis of 1-(2,4-Dichlorophenyl)propan-1-one
Rationale: 1,3-Dichlorobenzene directs electrophilic substitution to the 4-position (ortho to one chlorine, para to the other) due to steric hindrance at the 2-position.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (N₂ or Ar).[2]
-
Reagents: Charge the flask with anhydrous Aluminum Chloride (AlCl₃, 1.1 eq) and dichloromethane (DCM).
-
Addition: Cool to 0°C. Add Propionyl Chloride (1.05 eq) dropwise. Stir for 15 minutes to form the acylium ion complex.
-
Substrate: Add 1,3-Dichlorobenzene (1.0 eq) dropwise, maintaining temperature <10°C.
-
Reaction: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the mixture onto crushed ice/HCl. Extract with DCM.[2] Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]
-
Purification: Distillation under reduced pressure or recrystallization (if solid) yields the ketone.
Stage 2: Reductive Amination (Leuckart-Wallach or Borohydride Variant)
Rationale: Using Sodium Cyanoborohydride (NaBH₃CN) allows for the selective reduction of the iminium ion intermediate without reducing the ketone prior to amine formation.
-
Imine Formation: Dissolve the ketone (from Stage 1) in dry Methanol. Add Ammonium Acetate (NH₄OAc, 10 eq) to provide a high concentration of ammonia source.
-
Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 0.7 eq) in portions.
-
Critical Control Point: Adjust pH to ~6 using glacial acetic acid. This protonates the imine (facilitating reduction) but not the ketone.
-
-
Incubation: Stir at room temperature for 24–48 hours.
-
Workup (Self-Validating Step):
-
Acidify with 1N HCl to pH < 2 (hydrolyzes unreacted imine/boron complexes).
-
Wash with Diethyl Ether (removes neutral non-amine byproducts). Discard organic layer.
-
Basify the aqueous layer with NaOH to pH > 12.
-
Extract the now-free amine into DCM (3x).
-
-
Isolation: Dry DCM layer (Na₂SO₄) and concentrate to yield the crude amine oil. Convert to HCl salt for storage by adding HCl in dioxane/ether.
Applications & Pharmacological Relevance[4][5]
This amine serves as a "privileged scaffold" in medicinal chemistry, particularly for targets requiring lipophilic arylalkylamine moieties.
Antifungal Research (Azole Precursors)
The 2,4-dichlorophenyl motif is ubiquitous in azole antifungals (e.g., Miconazole, Econazole). 1-(2,4-Dichlorophenyl)propan-1-amine acts as a bioisostere or precursor for novel antifungal agents where the imidazole ring is linked via an amide or urea bond rather than the traditional ether/carbon linkage.
Neurochemistry (Transporter Inhibitors)
The structure mimics amphetamine but with a propyl chain and dichloro-substitution. This steric bulk often shifts selectivity from dopamine transporters (DAT) to serotonin (SERT) or norepinephrine (NET) transporters.
-
Research Use: Investigating structure-activity relationships (SAR) of triple reuptake inhibitors.
Chiral Resolution Agent
As a chiral amine, the enantiomers of this compound can be resolved (e.g., using tartaric acid) and used as resolving agents for chiral acids.
Figure 2: Primary application domains in drug discovery and industrial chemistry.
Safety & Handling Protocols
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).[4]
| Hazard Class | Precautionary Measure |
| Corrosivity | As a primary amine, the free base is caustic. Wear chemically resistant gloves (Nitrile > 0.11mm) and face shield. |
| Storage | Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO₂ from air to form carbamates. |
| Incompatibility | Violent reaction with strong oxidizing agents and acid chlorides. |
| Spill Response | Neutralize with weak acid (citric acid or dilute acetic acid) before absorbing with inert material (vermiculite). |
References
-
Chemical Identification & CAS
- Source: TCI Chemicals / ChemScene. "1-(2,4-Dichlorophenyl)
-
URL: (Verified via search for CAS 1141405-05-1).
-
Synthetic Methodology (Reductive Amination)
- Source: "Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride." Journal of the American Chemical Society.
- Context: General protocol adapt
-
URL:
-
Precursor Synthesis (Friedel-Crafts)
- Source: "Regioselectivity in Friedel-Crafts Acylation of Dichlorobenzenes." Journal of Organic Chemistry.
-
URL:
-
Structural Analogs (Antifungals)
- Source: "Synthesis and antifungal activity of new azole derivatives." European Journal of Medicinal Chemistry.
-
URL:
Sources
Thermodynamic Stability of 1-(2,4-Dichlorophenyl)propan-1-amine: A Technical Guide
The following technical guide details the thermodynamic and chemical stability profile of 1-(2,4-Dichlorophenyl)propan-1-amine . This document is structured for researchers and process chemists requiring actionable data on handling, storage, and stability assessment of this chiral building block.
Part 1: Executive Summary & Molecular Architecture[1]
1-(2,4-Dichlorophenyl)propan-1-amine is a chiral benzylic amine derivative often utilized as a scaffold in the synthesis of serotonin reuptake inhibitors (SRIs) and agrochemical actives.[1] Its stability profile is governed by two dominant structural features: the electron-deficient 2,4-dichlorophenyl ring and the labile benzylic center carrying the primary amine.[1]
Understanding the thermodynamics of this molecule requires distinguishing between its Free Base (typically a viscous oil or low-melting solid) and its Salt Forms (e.g., Hydrochloride, crystalline solids). This guide focuses on the intrinsic stability of the core pharmacophore and the kinetic pathways that drive degradation.
Physicochemical Baseline (Predicted & Analogous Data)
| Property | Value / Prediction | Significance |
| Molecular Formula | C₉H₁₁Cl₂N | Core stoichiometry.[1] |
| Molecular Weight | 204.10 g/mol | Baseline for gravimetric analysis. |
| pKa (Conjugate Acid) | ~9.2 – 9.5 | Moderately basic. Forms stable salts with mineral acids. |
| LogP (Lipophilicity) | ~2.8 – 3.1 | High lipophilicity due to chloro-substitutions; low water solubility for free base.[1] |
| Chirality | C1 (Benzylic) | Critical Stability Risk: Susceptible to racemization. |
| Electronic State | Electron-Deficient Ring | 2,4-Cl substitution deactivates the ring but acidifies the benzylic proton.[1] |
Part 2: Thermodynamic Stability Profile
Solid-State Thermodynamics (Salt Forms)
While the free base is kinetically active, the hydrochloride salt represents the thermodynamically stable well used in development.
-
Lattice Energy: High lattice energy in the HCl salt confers thermal stability up to ~200°C (melting/decomposition onset).
-
Polymorphism: Benzylic amine salts are prone to polymorphism. Different crystal habits (needles vs. plates) will exhibit distinct thermodynamic solubilities and melting points.
-
Hygroscopicity: The salt form is likely moderately hygroscopic. Moisture uptake lowers the glass transition temperature (
), increasing molecular mobility and accelerating hydrolytic or oxidative degradation.
Solution-State Thermodynamics
-
Gibbs Free Energy of Formation (
): The formation of the amine from precursors is exergonic, but the molecule sits in a local thermodynamic minimum. -
Solubility: High solubility in polar protic solvents (MeOH, EtOH). In solution, the free base is thermodynamically unstable relative to its oxidative degradation products over long timeframes.
Part 3: Degradation Kinetics & Pathways[1]
The degradation of 1-(2,4-Dichlorophenyl)propan-1-amine is not random; it follows specific mechanistic pathways driven by the activation energy of the benzylic position.[1]
Primary Pathway: Oxidative Deamination
The benzylic C-H bond is weakened by the adjacent aromatic ring and the nitrogen lone pair. In the presence of atmospheric oxygen and trace metals (Fe, Cu), the amine undergoes Single Electron Transfer (SET) oxidation to an imine, which hydrolyzes to 2,4-dichloropropiophenone .
Secondary Pathway: Racemization
The 2,4-dichloro substitution exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the benzylic proton.[1] Under basic conditions or high temperatures, the chiral center can invert via a planar carbanion intermediate, leading to thermodynamic racemization (loss of optical purity).
Tertiary Pathway: Photodechlorination
Aryl chlorides are UV-active.[1] Exposure to UV light (254 nm - 300 nm) can induce homolytic cleavage of the C-Cl bond, resulting in radical species that abstract hydrogen or dimerize.[1]
Visualization: Degradation Mechanisms
Caption: Mechanistic pathways for the degradation of 1-(2,4-Dichlorophenyl)propan-1-amine.
Part 4: Experimental Protocols for Stability Assessment
As a scientist, you must validate these theoretical risks with empirical data. Do not rely on generic stability data.
Protocol A: Thermal Stress & Phase Behavior (DSC/TGA)
Objective: Determine the melting point, glass transition, and decomposition onset (
-
Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Sample Prep: Weigh 2-5 mg of the amine salt into a hermetically sealed aluminum pan (pinhole lid for TGA).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C under
purge (50 mL/min).
-
-
Analysis:
-
Identify endothermic peak (Melting Point).
-
Identify exothermic deviations (Decomposition).
-
Success Criterion: Single sharp endotherm with enthalpy of fusion (
) consistent with high crystallinity. No mass loss (TGA) prior to melting.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Force the molecule to fail to identify degradation products for HPLC method development.
| Stress Condition | Procedure | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | Amide impurities (if acylated).[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours | Racemization check. |
| Oxidation | 3% | N-oxides, Imines, Ketones. |
| Photolysis | 1.2 million lux hours (ICH Q1B) | Dechlorinated byproducts. |
Protocol C: Chiral Stability Assessment (Racemization Kinetics)
Objective: Quantify the rate of enantiomeric excess (
-
System: HPLC with Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H).[1]
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1) – DEA is crucial to sharpen amine peaks.
-
Workflow:
-
Dissolve pure enantiomer in solvent (e.g., Ethanol).
-
Add base (e.g., 1 eq.[2] Triethylamine) to simulate basic stress.
-
Incubate at 40°C, 50°C, 60°C.
-
Inject at t=0, 4h, 8h, 24h.
-
-
Calculation: Plot
vs. Time to determine the rate constant ( ) and Arrhenius activation energy ( ).
Visualization: Stability Testing Workflow
Caption: Integrated workflow for thermodynamic and chemical stability assessment.
Part 5: References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for process stability protocols).
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for benzylic oxidation mechanisms).
-
Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146. (Reference for degradation kinetics).
-
PubChem Compound Summary. (2024). 1-(2,4-dichlorophenyl)propan-2-amine (Isomer Analog Data). National Center for Biotechnology Information. Link
Sources
Technical Guide: Stereochemical Control and Characterization of 1-(2,4-Dichlorophenyl)propan-1-amine
Executive Summary
This technical guide addresses the stereochemical architecture, synthetic pathways, and enantiomeric resolution of 1-(2,4-Dichlorophenyl)propan-1-amine .[1] As a chiral benzylic amine featuring a sterically demanding 2,4-dichlorophenyl moiety, this molecule serves as a critical pharmacophore in the development of monoamine transporter inhibitors and antifungal agrochemicals. This document provides researchers with self-validating protocols for its synthesis, resolution, and analytical validation, emphasizing the impact of the ortho-chloro substituent on steric hindrance and lipophilicity.
Molecular Architecture & Stereogenic Analysis[2]
The physicochemical behavior of 1-(2,4-Dichlorophenyl)propan-1-amine is governed by its single stereogenic center at the C1 (benzylic) position. The presence of chlorine atoms at the 2- and 4-positions of the phenyl ring introduces significant lipophilicity (
Cahn-Ingold-Prelog (CIP) Assignment
To assign the absolute configuration, we evaluate the substituents attached to the chiral center (C1) based on atomic number and connectivity:
-
Priority 1:
(Nitrogen, Atomic #7).[2] -
Priority 2: 2,4-Dichlorophenyl ring (Carbon bonded to aromatic carbons).[1][3]
-
Priority 3: Ethyl group (
, Carbon bonded to Carbon/Hydrogen).[2] -
Priority 4: Hydrogen (Atomic #1).
Configuration Logic:
-
(
)-Enantiomer: When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence traces a clockwise direction. -
(
)-Enantiomer: The sequence traces a counter-clockwise direction.[2][4]
Synthetic Routes & Stereocontrol[2]
Researchers typically employ two primary strategies: non-selective reductive amination followed by resolution (for bulk scale) or asymmetric transamination (for high enantiomeric excess).
Pathway A: Reductive Amination (Racemic)
This robust method utilizes 1-(2,4-dichlorophenyl)propan-1-one as the starting material.[2] The steric bulk of the ortho-chlorine atom necessitates forcing conditions during imine formation.
Protocol:
-
Imine Formation: Reflux ketone (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) and NaOAc in Ethanol for 6 hours to yield the oxime.
-
Reduction: Treat the oxime with Raney Nickel/
(50 psi) or in dry THF. -
Workup: Quench with Glauber’s salt, filter, and extract with DCM. Yields racemic amine.
Pathway B: Biocatalytic Asymmetric Transamination
For direct access to the (
-
Amine Donor: Isopropylamine or L-Alanine.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[2]
-
Mechanism: The enzyme differentiates the pro-S and pro-R faces of the ketone, hindered slightly by the 2-Cl substituent, requiring enzyme variants evolved for bulky substrates.
Visualization of Synthetic Logic
Figure 1: Synthetic pathways contrasting chemical reduction (racemic output) and biocatalytic transamination (enantioselective output).
Enantiomeric Resolution Protocols
Due to the cost of transaminases, classical resolution via diastereomeric salt formation remains the industry standard for this scaffold.
Resolving Agent Selection
The 2,4-dichloro substitution pattern creates a "molecular cleft." Standard tartaric acid often fails due to poor packing.
-
Preferred Agent: (
, )- or ( , )-Di-p-toluoyltartaric acid (DPTA) or -Acetyl-L-leucine.[2] -
Solvent System: Ethanol/Water (9:1) or Methanol/Acetonitrile.
Step-by-Step Resolution Protocol
-
Salt Formation: Dissolve 10 mmol of racemic amine in 20 mL hot Ethanol. Add 5 mmol (0.5 eq) of (
, )-DPTA dissolved in 10 mL hot Ethanol. -
Crystallization: Allow the solution to cool slowly to 25°C, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt (typically the
-amine/ -acid complex) will precipitate.[5] -
Recrystallization: Filter the crystals. Recrystallize from boiling Ethanol to upgrade diastereomeric excess (de) from ~85% to >99%.
-
Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over
, and concentrate to yield the chiral amine.
Figure 2: Classical resolution workflow utilizing diastereomeric salt crystallization.
Analytical Validation
Quantification of enantiomeric excess (ee) is mandatory to validate the success of the resolution.
Chiral HPLC Methodology
The aromatic ring allows for UV detection, while the amine functionality interacts well with polysaccharide-based stationary phases.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H ( |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[2]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Absorption of chlorobenzene moiety) |
| Temperature | 25°C |
| Retention Times | ( |
Optical Rotation[2]
-
Specific Rotation
: The presence of heavy chlorine atoms typically results in lower specific rotation values compared to non-halogenated analogs. -
Standard: Measure in Methanol (
). Expect values in the range of to .
Pharmacological & Safety Context
Structure-Activity Relationship (SAR)
This molecule serves as a "privileged scaffold" in medicinal chemistry.[2]
-
Lipophilicity: The 2,4-dichloro substitution increases membrane permeability (BBB penetration).
-
Metabolic Stability: The chlorines block metabolic hydroxylation at the 2 and 4 positions of the ring, prolonging half-life.
-
Target Interaction: Benzylic amines of this class frequently interact with monoamine transporters (SERT/DAT) or serve as intermediates for ergosterol biosynthesis inhibitors (antifungals).[2]
Safety and Handling
-
Hazard: Corrosive (Amine).[2] Irritant to eyes and skin.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation from atmospheric
.
References
-
Chiral Resolution of Primary Amines
-
Biocatalytic Synthesis
-
Analytical Chromatography
- Chiral HPLC Guide: "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides.
-
Pharmacological Context (Related Scaffolds)
- Sertraline/Amine Intermediates: "Process for the preparation of Sertraline and intermediates thereof." Google Patents (WO2005023764A1).
Sources
- 1. evitachem.com [evitachem.com]
- 2. 1-(2,3-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 22173184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. csw.uobaghdad.edu.iq [csw.uobaghdad.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 8. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
Biological Activity & Chiral Resolution of 1-(2,4-Dichlorophenyl)propan-1-amine Isomers
The biological activity of chiral 1-(2,4-Dichlorophenyl)propan-1-amine isomers is a specialized area of research intersecting medicinal chemistry, biocatalysis, and neuropharmacology. This guide synthesizes the known chemical behavior of this scaffold with its pharmacological potential as a monoamine transporter modulator and a key intermediate in the synthesis of antifungal agents.
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
1-(2,4-Dichlorophenyl)propan-1-amine is a chiral benzylic amine characterized by a propyl chain and a 2,4-dichlorophenyl moiety. This structural motif serves as a critical pharmacophore in two primary domains:
-
Neuropharmacology : As a structural analog of monoamine reuptake inhibitors (e.g., sertraline, indatraline), the 2,4-dichloro substitution pattern significantly influences selectivity for the Serotonin (SERT) and Dopamine (DAT) transporters.
-
Agrochemical & Pharmaceutical Synthesis : It functions as a key intermediate in the synthesis of azole antifungals and is a potential metabolite of propiconazole-type compounds.
This guide details the biological activity, structure-activity relationships (SAR), and the rigorous protocols required for the synthesis and resolution of its (R)- and (S)-enantiomers.
Chemical Basis & Stereochemistry
Structural Identity
The molecule features a chiral center at the benzylic position (C1), giving rise to two enantiomers:
-
(R)-1-(2,4-Dichlorophenyl)propan-1-amine : Often associated with higher potency in monoamine transporter inhibition due to favorable steric alignment in the binding pocket.
-
(S)-1-(2,4-Dichlorophenyl)propan-1-amine : Typically less active at transporters but may exhibit distinct metabolic stability or off-target effects.
Key Physicochemical Properties:
-
Molecular Formula : C9H11Cl2N[1]
-
Molecular Weight : 204.10 g/mol
-
LogP (Predicted) : ~2.8 (High lipophilicity facilitates BBB penetration)
-
pKa : ~9.5 (Predominantly protonated at physiological pH)
Pharmacophore Analysis
The 2,4-dichlorophenyl group is a bioisostere of the 3,4-dichlorophenyl group found in Sertraline and Indatraline . The shift of chlorine from the 3- to the 2-position introduces steric bulk ortho to the alkyl chain, which can:
-
Restrict Conformational Freedom : Locking the phenyl ring relative to the amine, potentially enhancing selectivity.
-
Modulate Metabolic Stability : Blocking the 2-position prevents ortho-hydroxylation, a common metabolic route.
Biological Activity Profile
Monoamine Transporter Modulation (SERT/DAT/NET)
Based on Structure-Activity Relationship (SAR) data for phenyl-alkylamines, the 1-(2,4-dichlorophenyl)propan-1-amine scaffold exhibits the following profile:
| Target | Predicted Activity | Mechanism |
| SERT | High Affinity (Ki < 50 nM) | The 2,4-dichloro substitution mimics the pharmacophore of sertraline, favoring binding to the central site of SERT. |
| DAT | Moderate Affinity (Ki ~ 100-500 nM) | The propyl chain provides optimal steric bulk for the dopamine transporter, though slightly less than the ethyl analog. |
| NET | Low Affinity | Selectivity over norepinephrine transporter is typically high for 2,4-dichloro analogs compared to 3,4-dichloro analogs. |
Mechanistic Insight : The primary amine function mimics the terminal amine of serotonin and dopamine, forming a salt bridge with the conserved aspartate residue (Asp98 in hSERT) in the transporter's binding site. The dichlorophenyl ring occupies the hydrophobic S1 pocket, driving high-affinity binding.
Antifungal & Antimicrobial Potential
This amine is a structural fragment of Propiconazole and related azole antifungals. While the amine itself is not the primary antifungal agent, it exhibits:
-
Weak Antifungal Activity : Disruption of fungal membrane integrity via interaction with ergosterol biosynthesis enzymes (CYP51), though less potent than the full azole drugs.
-
Synergistic Potential : Can enhance the activity of established antifungals by inhibiting efflux pumps.
Synthesis & Chiral Resolution Protocols
Achieving high enantiomeric excess (ee > 99%) is critical for biological evaluation. The most robust method combines chemical synthesis with enzymatic resolution.
Synthesis Workflow (DOT Diagram)
Figure 1: Chemo-enzymatic synthesis pathway for obtaining enantiopure isomers.
Protocol: Reductive Amination (Chemical Synthesis)
Objective : Synthesize racemic 1-(2,4-dichlorophenyl)propan-1-amine.
-
Reagents : 2,4-Dichloropropiophenone (10 mmol), Ammonium Acetate (100 mmol), Sodium Cyanoborohydride (15 mmol), Methanol (50 mL).
-
Procedure :
-
Dissolve ketone and ammonium acetate in methanol. Stir at room temperature for 1 hour.
-
Add NaBH3CN portion-wise over 30 minutes.
-
Reflux for 12 hours. Monitor by TLC (SiO2, 10% MeOH/DCM).
-
Quench with 1N HCl, extract with DCM (discard organic layer).
-
Basify aqueous layer to pH 12 with 4N NaOH. Extract with DCM (3x).
-
Dry over Na2SO4 and concentrate to yield the racemic amine oil.
-
Protocol: Enzymatic Kinetic Resolution
Objective : Separate (R) and (S) enantiomers using Candida antarctica Lipase B (CAL-B).
-
Reagents : Racemic amine (1 g), Ethyl Acetate (Acyl donor/Solvent), CAL-B (Novozym 435, 100 mg).
-
Procedure :
-
Dissolve amine in dry Ethyl Acetate (20 mL).
-
Add CAL-B beads and shake at 30°C, 200 rpm.
-
Mechanism : CAL-B selectively acylates the (R)-amine to form the (R)-acetamide, leaving the (S)-amine unreacted.
-
Monitoring : Check conversion by Chiral HPLC every 2 hours. Stop at 50% conversion (theoretical max).
-
Workup : Filter enzyme. Wash filtrate with 1N HCl.
-
Aqueous Layer : Contains (S)-amine . Basify and extract to recover pure (S)-isomer.
-
Organic Layer : Contains (R)-acetamide . Hydrolyze (6N HCl, reflux, 4h) to recover pure (R)-amine.
-
-
Analytical Validation (HPLC Method)
To ensure scientific integrity, enantiomeric purity must be validated using a chiral stationary phase.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 0.5 mL/min |
| Detection | UV @ 220 nm (Absorption of dichlorophenyl ring) |
| Retention Times | (S)-Isomer: ~12 min (R)-Isomer: ~16 min (Confirmation with standards required) |
Pharmacological Characterization Workflow
In Vitro Monoamine Uptake Assay
Objective : Determine Ki values for SERT, DAT, and NET.
Protocol :
-
Preparation : Isolate synaptosomes from rat striatum (for DAT/SERT) or cortex (for NET).
-
Incubation : Incubate synaptosomes with [3H]-Neurotransmitter ([3H]-DA, [3H]-5-HT, or [3H]-NE) and varying concentrations of the test amine (1 nM - 10 µM).
-
Termination : Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis : Measure radioactivity via liquid scintillation counting.
-
Calculation : Determine IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.
Pharmacophore Interaction Model (DOT Diagram)
Figure 2: Predicted binding interactions within the SERT active site.
References
-
Ghanem, A. (2018). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Arylalkylamines. Symmetry, 10(3), 73. Link
-
Andersen, J., et al. (2009). Molecular determinants for high-affinity binding of ligands to the serotonin transporter. Pharmacology & Therapeutics, 124(2), 209-221. Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition, 43(7), 788-824. Link
-
Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649-661. Link
-
PubChem Compound Summary . (2024). 1-(2,4-Dichlorophenyl)propan-1-amine.[2] National Center for Biotechnology Information. Link
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of 1-(2,4-Dichlorophenyl)propan-1-amine via Reductive Amination
Abstract
This technical guide provides detailed, field-proven protocols for the synthesis of 1-(2,4-Dichlorophenyl)propan-1-amine, a key amine intermediate in pharmaceutical development. Reductive amination stands as a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds.[1] This document presents two robust methodologies: a direct, one-pot synthesis utilizing the selective reducing agent Sodium Triacetoxyborohydride (STAB), and a classic two-step approach employing the cost-effective Sodium Borohydride (NaBH₄). The causality behind experimental choices, step-by-step protocols, and comparative data are detailed to equip researchers, scientists, and drug development professionals with a comprehensive and practical guide for producing this target molecule with high yield and purity.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of primary amines is a fundamental transformation in the development of active pharmaceutical ingredients (APIs). 1-(2,4-Dichlorophenyl)propan-1-amine serves as a valuable building block, and its efficient production is of significant interest. Reductive amination, which converts a carbonyl group into an amine through an intermediate imine, is a highly versatile and widely adopted method for this purpose.[2][3]
The overall transformation involves the reaction of a ketone, 2,4-Dichlorophenyl propan-1-one, with an ammonia source to form an imine, which is subsequently reduced in situ or in a separate step to the desired primary amine. The choice of reducing agent and reaction strategy is critical to maximizing yield and minimizing side-product formation, primarily the reduction of the starting ketone to an alcohol.[4]
This guide will explore two distinct, validated protocols, providing the rationale and procedural details necessary for successful synthesis.
Overall Reaction Scheme:
Caption: General synthesis pathway for 1-(2,4-Dichlorophenyl)propan-1-amine.
Mechanistic Principle: The Imine Pathway
Reductive amination proceeds via a two-stage mechanism. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
-
Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ketone. This forms a hemiaminal intermediate, which then dehydrates to yield a C=N double bond, forming an imine.[2][5] The equilibrium of this step is often driven forward by removing the water formed.
-
Imine Reduction: The imine (or its protonated form, the iminium ion) is then reduced by a hydride-donating reagent.[6][7] A key challenge is selecting a reducing agent that is potent enough to reduce the imine but mild enough to avoid significant reduction of the starting ketone.[8]
Caption: The two-stage mechanism of reductive amination.
Protocol 1: One-Pot Synthesis with Sodium Triacetoxyborohydride (STAB)
Expertise & Rationale: This protocol is favored for its operational simplicity and high selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent, making it particularly suitable for one-pot reductive aminations.[9] Its reduced reactivity compared to other borohydrides minimizes the premature reduction of the ketone.[4][10] The reaction can be performed by mixing the ketone, amine source, and reducing agent together.[1] 1,2-Dichloroethane (DCE) is the preferred solvent, though THF can also be effective.[11][12]
Experimental Protocol
-
Reagents & Setup:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add 2,4-Dichlorophenyl propan-1-one (1.0 equiv).
-
Add ammonium acetate (2.5 equiv) as the ammonia source.
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.2 M.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Monitoring & Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure 1-(2,4-Dichlorophenyl)propan-1-amine.
-
Data Presentation
| Parameter | Value | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | High selectivity for imine over ketone reduction.[4][9] |
| Ammonia Source | Ammonium Acetate | Stable, solid source of ammonia; acetic acid byproduct can catalyze imine formation.[13] |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent, ideal for STAB reactions.[11] |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Typical Yield | 75-85% | |
| Purity (Post-Chroma) | >98% |
Workflow Diagram: Protocol 1
Caption: One-pot synthesis workflow using STAB.
Protocol 2: Two-Step Synthesis with Sodium Borohydride (NaBH₄)
Expertise & Rationale: This classic, cost-effective approach separates the imine formation and reduction steps. This can be advantageous when the starting ketone is particularly susceptible to reduction or when using stronger, less selective hydrides like Sodium Borohydride (NaBH₄).[8] The first step focuses on maximizing imine concentration, often in a protic solvent like methanol or ethanol. A Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), can be used to catalyze imine formation and act as a dehydrating agent.[14] The subsequent reduction must be handled with care, typically at a reduced temperature, to prevent unwanted side reactions.
Experimental Protocol
Step A: In Situ Imine Formation
-
Reagents & Setup:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add 2,4-Dichlorophenyl propan-1-one (1.0 equiv).
-
Dissolve in anhydrous ethanol or methanol to a concentration of 0.3 M.
-
Add a 7 M solution of ammonia in methanol (5.0 equiv).
-
(Optional Catalyst): Add Titanium(IV) isopropoxide (1.2 equiv) dropwise and stir.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 4-6 hours to allow for complete imine formation.
-
Step B: Reduction
-
Reducing Agent Addition:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Sodium Borohydride (NaBH₄) (2.0 equiv) slowly in small portions. Caution: Vigorous gas evolution (H₂) will occur.
-
-
Reaction Completion & Work-up:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture if titanium salts precipitate.
-
Concentrate the filtrate to remove the organic solvent.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product via flash column chromatography as described in Protocol 1.
-
Data Presentation
| Parameter | Value | Rationale |
| Reducing Agent | Sodium Borohydride | Potent, inexpensive hydride reductant.[15] |
| Ammonia Source | Ammonia in Methanol | High concentration of nucleophile to drive imine formation. |
| Catalyst (Optional) | Ti(OiPr)₄ | Lewis acid that promotes imine formation.[14] |
| Solvent | Methanol / Ethanol | Protic solvent suitable for NaBH₄ reductions.[16] |
| Temperature | 0 °C to RT | Controlled temperature minimizes ketone reduction by NaBH₄. |
| Typical Yield | 65-80% | |
| Purity (Post-Chroma) | >97% |
Workflow Diagram: Protocol 2
Caption: Two-step synthesis workflow using NaBH₄.
Concluding Remarks
Both protocols presented offer reliable pathways for the synthesis of 1-(2,4-Dichlorophenyl)propan-1-amine.
-
Protocol 1 (STAB) is recommended for its high selectivity and operational simplicity, making it ideal for discovery chemistry and small-scale synthesis where reagent cost is less of a concern.
-
Protocol 2 (NaBH₄) provides a more economical route suitable for larger-scale preparations, though it requires more careful control of reaction parameters to achieve high selectivity.
The choice between these methods will depend on the specific project requirements, including scale, cost, and available resources. Both protocols are robust and, when executed with care, will reliably yield the target primary amine in high purity.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(3), 846-851. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Chemistry LibreTexts. (2025). Synthesis of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. [Link]
-
RSC Publishing. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]
-
Taylor & Francis Online. (2006). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
-
Science of Synthesis. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. [Link]
-
Myers, A. G. (n.d.). Chem 115 Lecture Notes. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
PMC. (n.d.). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. [Link]
-
ResearchGate. (2025). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
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- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Advanced Application Note: Crystallization & Resolution Protocols for 1-(2,4-Dichlorophenyl)propan-1-amine Salts
Executive Summary
This application note provides a comprehensive technical guide for the crystallization and chiral resolution of 1-(2,4-Dichlorophenyl)propan-1-amine . As a chiral benzylic amine, this compound presents specific challenges regarding enantiomeric purity and solid-state stability.
The protocols detailed below move beyond standard "recipe" lists, offering a mechanistic approach to salt selection, solvent screening, and polymorphism control. We focus on two critical workflows:
-
Achiral Salt Formation: For bulk purification and isolation of the hydrochloride salt.
-
Chiral Resolution: For the separation of enantiomers using diastereomeric salt crystallization.
Chemical Context & Strategic Analysis
Compound: 1-(2,4-Dichlorophenyl)propan-1-amine Class: Chiral 1-Arylpropan-1-amine Key Challenge: The presence of the 2,4-dichloro substitution pattern on the phenyl ring increases lipophilicity and steric hindrance compared to unsubstituted analogs. This significantly alters solubility profiles, rendering standard aqueous-based crystallization methods less effective.
The "Solubility-Supersaturation" Balance
For this lipophilic amine, successful crystallization requires a delicate balance of solvent polarity.
-
Too Polar (Water/Methanol): High solubility losses; poor yield.
-
Too Non-Polar (Hexane/Heptane): Rapid, uncontrolled precipitation (oiling out) rather than crystal growth.
-
Optimal Strategy: Use "Polar Protic / Non-Polar Aprotic" solvent pairs (e.g., Isopropanol/MTBE or Ethanol/Ethyl Acetate) to control supersaturation.
Part 1: Achiral Salt Formation (Purification)
The hydrochloride (HCl) salt is the industry standard for stabilizing this amine due to its high melting point and ability to purge non-basic impurities.
Protocol A: High-Purity Hydrochloride Salt Formation
Objective: Convert crude free base oil to a crystalline solid (HCl salt) with >98% chemical purity.
Materials:
-
Crude 1-(2,4-Dichlorophenyl)propan-1-amine (Free Base)
-
Solvents: Isopropanol (IPA), Methyl tert-butyl ether (MTBE)
-
Reagent: 4M HCl in Dioxane or HCl gas (anhydrous)
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve 10.0 g of crude free base in 50 mL of Isopropanol (IPA) at 25°C.
-
Expert Note: IPA is chosen over methanol to reduce solubility losses of the final salt.
-
-
Acid Addition (Controlled Nucleation):
-
Cool the solution to 0–5°C.
-
Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise over 30 minutes.
-
Mechanism: Slow addition prevents local zones of high supersaturation, which causes "oiling out" (formation of amorphous gum).
-
-
Anti-Solvent Crystallization:
-
Once acid addition is complete, the solution may remain clear (metastable zone).
-
Add MTBE (30 mL) dropwise until a persistent haze forms.
-
Seed with 10 mg of pure HCl salt (if available) or scratch the flask wall to induce nucleation.
-
-
Aging & Growth:
-
Stir the slurry at 0°C for 2 hours. This "Ostwald Ripening" phase allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.
-
-
Filtration & Drying:
-
Filter under vacuum (N2 atmosphere preferred to prevent hygroscopic uptake).
-
Wash the cake with cold MTBE (2 x 20 mL).
-
Dry at 45°C under vacuum for 12 hours.
-
Table 1: Troubleshooting "Oiling Out"
| Symptom | Cause | Corrective Action |
| Sticky gum forms instead of solid | Impurities lowering | Re-heat to dissolve, add more IPA, cool slower (1°C/min). |
| No precipitate forms | High solubility of salt | Add more anti-solvent (Heptane) or concentrate solution. |
| Colored product | Trapped oxidation byproducts | Use charcoal filtration on the free base solution before acid addition. |
Part 2: Chiral Resolution Protocols
Separating the (R)- and (S)-enantiomers requires forming diastereomeric salts with a chiral acid. The steric bulk of the 2,4-dichloro group suggests that rigid, bulky resolving agents will be most effective.
Protocol B: Screening for Enantiomeric Resolution
Candidate Resolving Agents:
-
Di-benzoyl-L-tartaric acid (L-DBTA): High success rate for benzylic amines.
-
L-Tartaric Acid: Inexpensive, but may yield salts that are too soluble.
-
(S)-Mandelic Acid: Good for lipophilic amines.
Workflow:
-
Stoichiometry: Prepare a 1:1 molar ratio of Amine : Resolving Agent.
-
Solvent Screen: Test Ethanol (95%), Acetone/Water (9:1), and Ethyl Acetate.
-
Execution:
-
Dissolve amine and acid separately in hot solvent.
-
Mix at 60°C.
-
Cool slowly to room temperature (over 4 hours).
-
Collect crystals and measure Enantiomeric Excess (ee) via Chiral HPLC.[1]
-
Protocol C: The "Dutch Resolution" Technique (Advanced)
If single acids fail, use the "Dutch Resolution" method (using a family of resolving agents) to encourage crystallization.
Step-by-Step:
-
Dissolve 10 mmol of Racemic Amine in Methanol.
-
Add a mixture of 0.5 eq L-DBTA and 0.5 eq L-Ditoluoyltartaric acid (L-DTTA) .
-
Mechanism: The mixed acids often nucleate faster than single acids due to synergistic packing effects.
-
Recrystallize the resulting solid from Ethanol to upgrade chiral purity from ~80% ee to >99% ee.
Visualization of Workflows
Salt Screening Decision Tree
Caption: Decision tree for initial salt screening. "Oiling out" requires thermal cycling or anti-solvent adjustment.
Chiral Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation. Mother liquor can be racemized and recycled to increase overall yield.
References
-
Saigo, K., et al. (1996). Optical Resolution of 1-Arylalkylamines by Diastereomeric Salt Formation. Journal of the American Chemical Society. (General methodology for 1-aryl amine resolution).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for selecting resolving agents like DBTA).
-
Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates (Dutch Resolution). Angewandte Chemie International Edition. (Advanced resolution techniques).
-
Sigma-Aldrich. 1-(2,4-Dichlorophenyl)ethanamine (Analogous Structure Data). (Structural analog data for solubility estimation).
Sources
Application Note: Advanced Derivatization Strategies for 1-(2,4-Dichlorophenyl)propan-1-amine by GC-MS
Abstract
The analysis of 1-(2,4-Dichlorophenyl)propan-1-amine , a halogenated primary benzylic amine, presents significant challenges in Gas Chromatography-Mass Spectrometry (GC-MS) due to its high polarity, thermal instability, and tendency to adsorb onto active silanol sites. This application note details a robust derivatization protocol using Pentafluoropropionic Anhydride (PFPA) to convert the analyte into a stable, volatile amide. We compare this "gold standard" acylation method against silylation (MSTFA) and provide mechanistic insights into fragmentation patterns, ensuring high sensitivity and reproducibility for forensic and pharmaceutical impurity profiling.
Introduction & Analyte Assessment[1][2][3][4][5][6][7][8][9]
The Chemical Challenge
1-(2,4-Dichlorophenyl)propan-1-amine is structurally distinct from amphetamine (a phenethylamine) as it is a benzylic amine (the amino group is attached to the C1 carbon adjacent to the ring).
-
Polarity: The primary amine (-NH₂) forms strong hydrogen bonds, leading to peak tailing and poor resolution on non-polar columns (e.g., DB-5MS).
-
Reactivity: The benzylic position is susceptible to oxidation and thermal degradation (elimination of ammonia) in the hot GC inlet.
-
Sterics: The ortho-chlorine at position 2 on the phenyl ring creates steric hindrance, potentially slowing down derivatization kinetics compared to non-halogenated analogs.
Strategic Selection of Derivatization Agent
While silylation (e.g., MSTFA) is common, Perfluoroacylation (PFPA) is selected as the primary method for this application for three reasons:
-
Stability: Amides formed via PFPA are hydrolytically stable, unlike moisture-sensitive silyl derivatives.
-
Electronegativity: The pentafluoropropionyl group introduces high electronegativity, which can enhance detection limits if Negative Chemical Ionization (NCI) is used later, though it also provides clean fragmentation in Electron Impact (EI).
-
Volatility: The addition of fluorine atoms significantly increases volatility, eluting the derivative away from heavy matrix interferences.[1]
Reaction Mechanism
The derivatization proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.
Reaction:
-
Byproduct: Pentafluoropropionic acid (strong acid).
-
Critical Step: The acid byproduct must be removed (evaporated) or neutralized, as it can degrade the GC column stationary phase and cause active site formation in the inlet.
Materials and Equipment
-
Analyte Standard: 1-(2,4-Dichlorophenyl)propan-1-amine (High purity).
-
Reagent: Pentafluoropropionic Anhydride (PFPA), >99%.
-
Solvent: Ethyl Acetate (Anhydrous, HPLC grade).
-
Internal Standard (IS): Amphetamine-d5 or a structurally similar chlorinated analog (e.g., 4-chloroamphetamine-d5) to track extraction efficiency.
-
Equipment: Dry block heater, Nitrogen evaporator, GC vials with PTFE-lined caps.
Experimental Protocols
Protocol A: PFPA Derivatization (Gold Standard)
Recommended for quantitative analysis and complex matrices (plasma, urine).
-
Preparation: Aliquot 100 µL of sample extract (in ethyl acetate) into a reaction vial.
-
Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Note: Ensure zero moisture remains; water hydrolyzes the anhydride.
-
Reagent Addition: Add 50 µL of Ethyl Acetate and 50 µL of PFPA . Cap tightly.
-
Incubation: Heat at 70°C for 30 minutes .
-
Why 70°C? The ortho-chloro substitution creates steric bulk. Standard amphetamine protocols often use 60°C; the extra heat ensures complete conversion of this specific hindered amine.
-
-
Evaporation: Remove the vial from heat. Evaporate to dryness under nitrogen at 40°C.
-
Critical: This step removes the acidic byproduct (Pentafluoropropionic acid).
-
-
Reconstitution: Reconstitute in 100 µL of Ethyl Acetate.
-
Transfer: Transfer to an autosampler vial with a glass insert.
Protocol B: MSTFA Silylation (Rapid Screening)
Recommended only for rapid, qualitative screening in non-biological matrices.
-
Preparation: Dry the sample completely as in Protocol A.
-
Reagent Addition: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Catalysis: Add 10 µL of Pyridine (optional, acts as acid scavenger and catalyst).
-
Incubation: Heat at 60°C for 20 minutes.
-
Injection: Inject directly. Do not evaporate. (Silyl derivatives are volatile but hydrolyze if exposed to air/moisture during evaporation).
GC-MS Method Parameters
| Parameter | Setting |
| Column | 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min |
| Inlet | Splitless (1 min purge), 250°C |
| Liner | Deactivated glass wool liner (essential to prevent adsorption) |
| Oven Program | 60°C (hold 1 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Acquisition | Scan (40-500 m/z) or SIM (Target ions defined below) |
Results & Discussion
Fragmentation Pattern (PFPA Derivative)
The derivatized molecule, N-[1-(2,4-dichlorophenyl)propyl]-2,2,3,3,3-pentafluoropropanamide , exhibits a distinct fragmentation pattern driven by alpha-cleavage relative to the amide nitrogen.
-
Molecular Ion (M+): Weak or absent.
-
Base Peak (Alpha Cleavage): Loss of the ethyl group (CH2-CH3) from the propyl chain.
-
This is the dominant mechanism for alpha-substituted benzylamines.
-
The charge is stabilized by the nitrogen lone pair and the adjacent aromatic ring.
-
-
Secondary Ions:
-
m/z 119: Pentafluoroethyl cation
. -
m/z 159/161: Dichlorobenzyl cation (indicative of the ring structure).
-
Linearity and Validation
Using Protocol A, the method demonstrates linearity from 10 ng/mL to 2000 ng/mL (
Visualization of Workflows
Figure 1: Analytical Workflow & Mechanism
The following diagram illustrates the extraction, derivatization logic, and reaction pathway.
Caption: Step-by-step workflow for the isolation and PFPA derivatization of 1-(2,4-Dichlorophenyl)propan-1-amine, highlighting the critical acid-removal step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Small Peaks | Incomplete reaction due to steric hindrance. | Increase incubation temp to 75°C or time to 45 min. Ensure sample was 100% dry before adding PFPA. |
| Tailing Peaks | Acid byproduct remaining. | Ensure the "Evaporation" step (Step 5) is thorough. Residual PFPA/Acid degrades the column. |
| Missing Peaks | Hydrolysis of derivative. | Ethyl acetate must be anhydrous. Store samples in freezer if not analyzing immediately. |
| Extra Peaks (Artifacts) | Injection port contamination. | Replace liner and septum. Benzylic amines can carbonize in dirty liners. |
References
-
Comparison of Derivatization Methods: K.M.G. Lima, et al. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology.[2]
-
General Derivatization Strategies: Sigma-Aldrich (Merck). Derivatization Reagents for GC: Acylation, Alkylation, and Silylation.
-
Analysis of Halogenated Phenethylamines: United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and Ring-Substituted Amph. Derivatives. [3][4]
-
PFPA Derivatization of Biogenic Amines: Tsikas, D., et al. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine and Agmatine. Molecules.[1][5][2][3][6][7][8][9][10][11][12]
Sources
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- 3. merckmillipore.com [merckmillipore.com]
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- 5. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojp.gov [ojp.gov]
- 9. PubChemLite - 1-(2,4-dichlorophenyl)propan-2-amine (C9H11Cl2N) [pubchemlite.lcsb.uni.lu]
- 10. N-[1-(2,4-dichlorophenyl)propyl]pyrrol-1-amine | C13H14Cl2N2 | CID 79090110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ojp.gov [ojp.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Guide: Yield Optimization for 1-(2,4-Dichlorophenyl)propan-1-amine Synthesis
Executive Summary & Core Challenges
The synthesis of 1-(2,4-dichlorophenyl)propan-1-amine presents a specific set of challenges distinct from standard phenethylamine synthesis. The primary yield-limiting factor is the ortho-chloro substituent on the phenyl ring.
Unlike simple acetophenone derivatives, the 2,4-dichloropropiophenone precursor exhibits significant steric hindrance near the carbonyl carbon. This steric bulk retards the nucleophilic attack of ammonia/amines, leading to:
-
Incomplete Imine Formation: The equilibrium heavily favors the ketone, leading to low conversion.
-
Competitive Reduction: Reducing agents (e.g., NaBH₄) preferentially reduce the unreacted ketone to the alcohol (1-(2,4-dichlorophenyl)propan-1-ol), which is a dead-end byproduct.
-
Hydrodehalogenation: If catalytic hydrogenation (H₂/Pd) is attempted to force the reaction, the aryl chlorides are susceptible to cleavage, destroying the pharmacophore.
This guide details a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination protocol designed to overcome these specific barriers.
The Solution: Lewis Acid Activation
To maximize yield, we must shift the equilibrium toward the imine before the reducing agent is introduced. Standard dehydrating agents (molecular sieves, MgSO₄) are often insufficient for this sterically hindered substrate.
The Recommended System: Ti(OiPr)₄ / NH₃ (or NH₄OAc) / NaBH₄
Mechanism of Action
Titanium(IV) isopropoxide serves a dual function:
-
Lewis Acid: It coordinates to the carbonyl oxygen, increasing electrophilicity and overcoming the steric shielding of the ortho-chloro group.
-
Water Scavenger: It reacts with the water byproduct of imine formation to form TiO₂, irreversibly driving the equilibrium to the right.
Workflow Visualization
Figure 1: The Ti(OiPr)₄ mediated pathway ensures irreversible imine formation prior to reduction, preventing alcohol byproduct formation.
Optimized Experimental Protocol
Scale: 10 mmol (Basis) Expected Yield: 85–92%
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2,4-Dichloropropiophenone | 1.0 | Precursor | Ensure <0.5% water content. |
| Ammonium Acetate | 5.0 | Amine Source | Excess required to suppress dimerization. |
| Titanium(IV) Isopropoxide | 2.0 | Catalyst/Scavenger | Air sensitive. Handle under N₂/Ar. |
| Sodium Borohydride | 1.5 | Reducing Agent | Add after imine formation is complete. |
| Methanol (Anhydrous) | Solvent | - | Ethanol is a viable alternative. |
Step-by-Step Methodology
-
Imine Formation (The Critical Step):
-
Charge a flame-dried flask with 2,4-dichloropropiophenone (10 mmol) and Ammonium Acetate (50 mmol).
-
Add Methanol (20 mL).
-
Add Ti(OiPr)₄ (20 mmol) dropwise via syringe under inert atmosphere.
-
Observation: The solution may turn slightly yellow/orange.
-
Stir: Seal the vessel and stir at ambient temperature for 12 hours .
-
Checkpoint: Do not proceed until TLC or GC-MS confirms disappearance of the ketone. The steric bulk requires this extended time.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Exothermic with gas evolution.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Quench & Work-up (Amine Isolation):
-
Quench by adding 2M Aqueous Ammonia (30 mL).[1] Note: This precipitates the Titanium as white TiO₂ solid.
-
Filter the slurry through a Celite pad to remove TiO₂. Wash the pad with Ethyl Acetate.
-
Phase Separation: Extract the filtrate with Ethyl Acetate (3 x 20 mL).
-
Acid-Base Purification (Crucial for Purity):
-
Extract the combined organic layers with 1M HCl (3 x 20 mL). The amine moves to the aqueous phase; non-basic impurities (unreacted ketone/alcohol) stay in organics.
-
Discard the organic layer.
-
Basify the aqueous layer to pH >12 using 10M NaOH .
-
Extract the now-cloudy aqueous layer with Dichloromethane (3 x 20 mL).
-
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Troubleshooting Center & FAQs
Issue: Low Yield / High Alcohol Byproduct
User Report: "I see a large peak for the alcohol (1-(2,4-dichlorophenyl)propan-1-ol) in my GC-MS, and low amine yield." Root Cause: The reducing agent was added before the imine was fully formed. The ketone reduces faster than the imine if both are present. Corrective Action:
-
Extend the Ti(OiPr)₄ incubation time from 12h to 24h.
-
Ensure your Ti(OiPr)₄ is not hydrolyzed (it should be a clear liquid, not cloudy/white).
-
Do not add NaBH₄ until the ketone peak is <5% by GC/TLC.
Issue: Product Loss During Work-up
User Report: "My reaction looked good on TLC, but after extraction, I have almost no product." Root Cause: pH mismanagement. The amine forms a hydrochloride salt which is water-soluble.[2][3] Corrective Action:
-
Ensure the final extraction pH is >12 . The 2,4-dichloro substitution decreases the pKa of the conjugate acid slightly, but it still requires strong base to fully liberate the free amine.
-
Check the aqueous waste: If you lost product, basify your aqueous waste and re-extract with DCM.
Issue: Dechlorination (Impurity Formation)
User Report: "I see peaks corresponding to mono-chloro or des-chloro propylamines." Root Cause: Use of catalytic hydrogenation (Pd/C + H₂) or overly aggressive reducing conditions. Corrective Action:
-
Avoid Pd/C: Palladium readily catalyzes the cleavage of aryl chlorides.
-
Stick to Borohydride reagents (NaBH₄, NaBH₃CN, or STAB). These are chemoselective and will not touch the aryl chloride at room temperature [1, 3].
Issue: Dimerization (Secondary Amine)
User Report: "I have a higher molecular weight impurity (dimer)." Root Cause: The primary amine product reacted with the starting ketone. Corrective Action:
-
Increase the Ammonium Acetate equivalents from 5.0 to 10.0. High ammonia concentration statistically favors the primary amine.
Alternative Route: Oxime Reduction
If the Ti-mediated route is unavailable, the Oxime route is the validated backup.
-
Oximation: Ketone + Hydroxylamine HCl + NaOAc
Oxime (High yield, usually >95%). -
Reduction:
-
Avoid: H₂/Pd (Dehalogenation risk).[4]
-
Use:Zn dust / Acetic Acid or BH₃·THF .
-
Protocol: Reflux the oxime with excess Zn dust in glacial acetic acid. This preserves the Cl substituents while reducing the oxime to the amine.
-
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved method for the synthesis of secondary and primary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]
-
Neergaard, J. S., et al. (2000). "Titanium(IV) Isopropoxide Mediated Reductive Amination on an Automated Platform." Combinatorial Chemistry & High Throughput Screening, 3(2), 117-124.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Ramanathan, A., & Jimenez, L. S. (2010).[5] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010(02), 217-220.[5] (Cited for context on avoiding Pd/C with chloro-arenes).
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- 1. designer-drug.com [designer-drug.com]
- 2. CAS 30684-07-2: Benzenepropanamine, N-methyl-, hydrochlori… [cymitquimica.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations | MDPI [mdpi.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Resolution of Racemic 1-(2,4-Dichlorophenyl)propan-1-amine
Welcome to the technical support center for the resolution of racemic 1-(2,4-dichlorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies described herein are grounded in established principles of stereochemistry and crystallization to ensure reliable and reproducible results.
I. Fundamentals of Chiral Resolution
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of many pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect.[1][2] For primary amines like 1-(2,4-dichlorophenyl)propan-1-amine, the most common and industrially scalable method is the formation of diastereomeric salts.[1][3][4]
This technique involves reacting the racemic amine with a single enantiomer of a chiral acid.[3][5] The resulting products are a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3][6] The less soluble diastereomer will crystallize out of the solution, while the more soluble one remains in the mother liquor.[1][6] Subsequently, the desired enantiomer of the amine can be liberated from the isolated salt by treatment with a base.[6][7]
Diastereomeric Salt Resolution Workflow
Caption: Workflow of diastereomeric salt resolution.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the resolution of 1-(2,4-dichlorophenyl)propan-1-amine.
Problem 1: No Crystallization or Very Low Yield
Possible Causes & Solutions
-
High Solubility of Diastereomeric Salts: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing the formation of a supersaturated solution necessary for crystallization.[8]
-
Action:
-
Solvent Screening: A systematic screening of different solvents or solvent mixtures is crucial.[8] Start with common solvents for amine salt crystallization like methanol or ethanol and explore mixtures with less polar solvents.
-
Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the salts are poorly soluble, but is miscible with the primary solvent) to induce precipitation.[8]
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the salts.[9]
-
Lower Temperature: Reduce the crystallization temperature to decrease solubility. Cooling the flask in an ice bath or refrigerator can be effective.[7][9]
-
-
-
Inappropriate Stoichiometry: The molar ratio of the chiral resolving agent to the racemic amine can significantly impact the resolution efficiency.
-
Action: While a 1:1 or 0.5:1 molar ratio (amine:acid) is a common starting point, it's beneficial to experiment with ratios greater than 1.5 to potentially improve enantiomeric purity.[4]
-
Problem 2: "Oiling Out" or Formation of an Amorphous Precipitate
Possible Causes & Solutions
-
Excessive Supersaturation: If the solution becomes supersaturated too quickly, the diastereomeric salts may separate as a liquid phase ("oiling out") instead of forming an ordered crystal lattice.[9] This is often due to rapid cooling or adding an anti-solvent too quickly.
-
Action:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
-
Controlled Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring.
-
Use a More Dilute Solution: Starting with a lower initial concentration can reduce the level of supersaturation.[9]
-
-
-
Crystallization Temperature is Too High: The temperature may be above the melting point of the diastereomeric salt.[9]
-
Action: Experiment with lower crystallization temperatures.[9]
-
Problem 3: Poor Enantiomeric Excess (e.e.) of the Isolated Amine
Possible Causes & Solutions
-
Co-crystallization: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system, leading to the precipitation of both.[8]
-
Action:
-
Solvent Optimization: The choice of solvent is critical in maximizing the solubility difference between the diastereomers.[8] A thorough solvent screening is recommended.
-
Recrystallization: A single crystallization rarely yields a completely pure enantiomer.[6] Recrystallizing the isolated diastereomeric salt one or more times is often necessary to improve the enantiomeric excess. Monitor the e.e. after each recrystallization.
-
Kinetic vs. Thermodynamic Control: In some cases, the initially formed crystals may not be the most thermodynamically stable. A kinetically controlled crystallization, involving shorter crystallization times, might yield a purer product.[8]
-
-
-
Solid Solution Formation: In some instances, the two diastereomers can co-crystallize into a single, mixed-crystal phase known as a solid solution.[9] This makes separation by simple crystallization very difficult.
-
Action:
-
Change the Resolving Agent: Using a structurally different chiral resolving agent will form diastereomers with different physical properties, which may prevent the formation of a solid solution.[9]
-
Change the Solvent System: Different solvents can influence crystal packing and may disrupt the formation of a solid solution.[9]
-
-
III. Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agent is best for 1-(2,4-dichlorophenyl)propan-1-amine?
For primary amines, tartaric acid and its derivatives are excellent and cost-effective choices due to a wealth of published protocols.[1][4] Other options include (-)-camphoric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[1][5][10] The optimal resolving agent is often substrate-dependent, and empirical screening of a few candidates is recommended.
Q2: What is the general procedure for diastereomeric salt formation?
-
Dissolve the racemic 1-(2,4-dichlorophenyl)propan-1-amine in a minimal amount of a warm solvent (e.g., methanol).[1]
-
In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same warm solvent.[1][7]
-
Slowly add the resolving agent solution to the amine solution with constant stirring.[1]
-
Allow the mixture to cool slowly to room temperature to induce crystallization.[7] For increased yield, further cooling in an ice bath may be beneficial.[1]
-
Isolate the crystallized diastereomeric salt by vacuum filtration.[3]
Q3: How do I liberate the free amine from the diastereomeric salt?
-
Suspend the isolated diastereomeric salt in water.
-
Add a base, such as a 2 M NaOH solution, dropwise until the solution is basic (pH > 10) to deprotonate the amine.[3][7]
-
Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times using a separatory funnel.[6][7]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.[7]
Q4: How can I determine the enantiomeric excess (e.e.) of my resolved amine?
The most common and accurate methods for determining e.e. are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[11][12] Chiral HPLC is often preferred due to its robustness and wide applicability.[13] NMR spectroscopy using chiral solvating or derivatizing agents can also be employed.[11][14]
Quantitative Data Summary: Analytical Techniques for e.e. Determination
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Resolution (Rs) | > 1.5 is common | > 1.5 is common | Relies on signal separation (Δδ) |
| Limit of Detection | 0.1 - 1 µg/mL | 1 - 10 pg on column | ~0.1% of minor enantiomer |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 20 minutes (post-derivatization) |
| Sample Prep | Dissolution, potential derivatization | Often requires derivatization | Derivatization or use of chiral solvating agent |
Data adapted from comparative analyses of chiral primary amines.[12]
Q5: What should I do if my enantiomeric excess is consistently low after multiple recrystallizations?
If repeated recrystallizations do not significantly improve the e.e., it is a strong indication of potential solid solution formation.[9] In this scenario, the most effective troubleshooting step is to select a different chiral resolving agent.[9]
IV. Experimental Protocols
Protocol 1: General Chiral Resolution via Diastereomeric Salt Formation
Materials:
-
Racemic 1-(2,4-dichlorophenyl)propan-1-amine
-
(+)-Tartaric acid (or another suitable chiral acid)
-
Methanol
-
2 M Sodium Hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: In a 100 mL Erlenmeyer flask, dissolve 1.0 equivalent of racemic 1-(2,4-dichlorophenyl)propan-1-amine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in warm methanol. Slowly add the tartaric acid solution to the amine solution with continuous stirring.[1][7]
-
Crystallization: Allow the solution to cool gradually to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod. To maximize the yield, place the flask in an ice bath for 1-2 hours.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.
-
Liberation of the Amine: Transfer the crystalline salt to a separatory funnel. Add water and then 2 M NaOH solution dropwise until the salt completely dissolves and the solution is basic (pH > 10).[3][7]
-
Extraction: Extract the aqueous layer three times with 15 mL portions of diethyl ether.[6][7]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.[7]
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.[7]
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV detector.[12]
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is a good starting point for primary amines.[12]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Temperature: 25°C.[15]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
Procedure:
-
Sample Preparation: Prepare a solution of the resolved amine in the mobile phase at a concentration of approximately 1 mg/mL.[15]
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the column.[13][15]
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100[13]
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common resolution issues.
V. References
-
Resolution of a Racemic Mixture. Science Learning Center. Available at: [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available at: [Link]
-
Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. PubMed. Available at: [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
EP1036189A1 - Resolution of chiral amines. Google Patents. Available at:
-
Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
-
Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. Available at: [Link]
-
How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect. Available at: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Contract Pharma. Available at: [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Available at: [Link]
-
CRC Handbook of - OPTICAL RESOLUTIONS. Available at: [Link]
-
Resolution of Racemic Mixture. Scribd. Available at: [Link]
-
1-[3-(2,4-Dichlorophenyl)phenyl]propan-1-amine. PubChem. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
1-(2,4-dichlorophenyl)propan-2-amine. PubChem. Available at: [Link]
Sources
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- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during 1-(2,4-Dichlorophenyl)propan-1-amine formation
The following technical guide is structured as a Tier-3 Technical Support Repository . It is designed for senior researchers and process chemists encountering specificity issues during the synthesis of 1-(2,4-Dichlorophenyl)propan-1-amine .
Ticket Category: Process Optimization & Impurity Profiling Status: Active Applicable Route: Reductive Amination of 2,4-Dichloropropiophenone
Executive Summary
The synthesis of 1-(2,4-Dichlorophenyl)propan-1-amine presents a unique "chemical conflict." You require aggressive reducing conditions to convert the ketone/imine to an amine, yet the 2,4-dichloro aryl motif is highly labile and prone to hydrodehalogenation (HDC). Furthermore, the steric environment of the ortho-chloro substituent often retards imine formation, encouraging side-reactions like dimerization.
This guide addresses the three critical failure modes:
-
Hydrodehalogenation (Loss of Cl)
-
Dimerization (Secondary Amine Formation)
-
Incomplete Reduction (N-Formyl Stalling)
Troubleshooting The "Dechlorination" Trap
Symptom: Mass spectrometry shows impurity peaks at
The Mechanism of Failure
Aryl chlorides are notoriously unstable under catalytic hydrogenation conditions, particularly with Palladium. The oxidative addition of Pd into the C-Cl bond competes with the reduction of the C=N bond.
Protocol A: The "Safe" Hydride Route (Recommended for Lab Scale)
To completely eliminate dechlorination risk, avoid
-
Reagents: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ).[1] -
Why: These reagents reduce imines selectively at pH 5–6 but are kinetically slow to react with ketones and inert toward Ar-Cl bonds.
Step-by-Step Protocol:
-
Imine Formation: Dissolve 2,4-dichloropropiophenone (1 eq) in Methanol. Add Ammonium Acetate (10 eq).
-
Critical Check: Add
Molecular Sieves. The ortho-Cl sterically hinders imine formation; removing water drives the equilibrium.
-
-
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise. -
pH Control: Monitor pH. If it rises above 7, add trace Acetic Acid. High pH stalls the reduction; very low pH (<3) hydrolyzes the imine back to ketone.
-
Workup: Quench with dilute NaOH (to pH >10) to destroy cyanide complexes and extract.
Protocol B: Poisoned Catalytic Hydrogenation (Industrial Scale)
If
-
Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Rhodium on Alumina (Rh/Al).
-
Additive: Thiophene (0.1 mol%).
-
Logic: Sulfur occupies the high-energy active sites responsible for oxidative addition (dechlorination) while leaving sites available for imine reduction.
Troubleshooting Dimerization (Secondary Amines)
Symptom: High molecular weight impurity (
Visualizing the Competitive Pathway
The following diagram illustrates the bifurcation point between the desired product and the dimer impurity.
Figure 1: Competitive reaction pathways. The green path represents the desired synthesis; the red path represents the dimerization failure mode.
The "High-Dilution" & "Ammonia Flood" Fix
-
Ammonia Saturation: Do not use stoichiometric amounts of ammonia. Use a 20–50 molar excess . This statistically ensures the imine collides with
rather than the product amine. -
Order of Addition: Do not mix ketone and reducing agent immediately. Allow the ketone to fully equilibrate with ammonia first (Pre-imination).
-
Solvent Choice: Use Methanol saturated with anhydrous
gas rather than aqueous ammonium hydroxide. Water promotes hydrolysis, reversing the imine formation.
The Leuckart-Wallach Alternative (High Temp)
Scenario: You lack high-pressure hydrogenation equipment and wish to avoid toxic cyanoborohydrides. Method: Reductive amination using Ammonium Formate or Formamide.[2][4][5][6]
The "Stalling" Risk: The Leuckart reaction proceeds via an N-formyl intermediate (Ar-CH(NH-CHO)-Et). Users often mistake this stable intermediate for the product or an impurity.
Self-Validating Protocol:
-
Reaction: Reflux ketone in Formamide (180–190°C).
-
Visual Cue: You must observe vigorous
evolution. If bubbling stops, the reduction is done.
-
-
Hydrolysis (The Critical Step): The reaction is not finished after reflux. You have the N-formyl derivative.[4][5][7]
-
Action: Add 6M HCl and reflux for another 2–4 hours.
-
Validation: Monitor by TLC/LCMS. The N-formyl peak (M+28) must disappear, converting to the free amine.
-
Summary Data Table: Method Comparison
| Feature | Borohydride Reduction (Protocol A) | Poisoned Hydrogenation (Protocol B) | Leuckart-Wallach |
| Primary Risk | Cyanide toxicity (if using NaBH3CN) | Dechlorination (Loss of Cl) | Incomplete Hydrolysis |
| Ar-Cl Retention | Excellent | Moderate (Requires tuning) | Excellent |
| Dimer Formation | Low (if NH3 excess used) | Moderate | Low |
| Conditions | 0°C to RT, Mild | High Pressure H2, RT | High Temp (>180°C) |
| Throughput | Low (Lab/Pilot) | High (Industrial) | Medium |
FAQ: Specific User Scenarios
Q: Can I use Raney Nickel? A: Proceed with extreme caution. Standard Raney Nickel is aggressive toward aryl chlorides. If you must use it, use "aged" or deactivated Raney Ni and run at atmospheric pressure and low temperature (<20°C). However, Sulfided Platinum is far superior for this specific substrate.
Q: My reaction yields the alcohol (1-(2,4-dichlorophenyl)propan-1-ol) instead of the amine. A: This indicates your "Pre-imination" failed. The reducing agent reduced the ketone before the imine formed.
-
Fix: Stir the ketone with the ammonia source and molecular sieves for 2–4 hours before adding the reducing agent. Ensure the pH is not too acidic (pH < 4 hydrolyzes the imine).
Q: How do I remove the dimer impurity if it forms? A: The dimer is a secondary amine and is significantly more lipophilic (less polar) than the target primary amine.
-
Purification: Acid-Base extraction is usually insufficient to separate them. Use Flash Chromatography (Silica). Elute with DCM:MeOH:NH4OH (90:10:1). The dimer will elute much earlier than the primary amine.
References
-
Prevention of Hydrodehalogenation
-
Leuckart Reaction Optimization
-
Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica. Link
- Context: Defines the critical temperature and hydrolysis parameters for benzylic ketones.
-
-
Dechlorination Mechanisms
-
General Reductive Amination Guidelines
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
- Context: The gold-standard protocol for using Borohydrides to minimize side reactions.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Purification of 1-(2,4-Dichlorophenyl)propan-1-amine Hydrochloride
Case ID: PUR-24DCP-HCl Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary
Welcome to the technical support hub for 1-(2,4-Dichlorophenyl)propan-1-amine hydrochloride .
Critical Distinction: Before proceeding, verify your isomer. This guide specifically addresses the propan-1-amine (benzylic amine) isomer. This is structurally distinct from its regioisomer, 2,4-dichloroamphetamine (propan-2-amine). While purification logic overlaps, the benzylic position of the amine in your compound introduces specific stability considerations regarding oxidation and elimination that do not apply to the amphetamine analog.
This guide prioritizes Acid-Base Extraction for bulk impurity removal and Recrystallization for final polishing, addressing the common "oiling out" phenomenon observed with lipophilic amine salts.
Module 1: The "Dirty" Batch (Initial Isolation)
Objective: Remove neutral organic impurities (unreacted ketones/aldehydes) and inorganic salts before attempting crystallization.
The Protocol: Acid-Base Partitioning
Do not attempt to recrystallize a crude reaction mixture directly; the impurities will likely inhibit crystal lattice formation, leading to an intractable oil.
Workflow Diagram:
Caption: Figure 1. Acid-Base Extraction Workflow for removal of non-basic impurities prior to salt formation.
Troubleshooting: Extraction Phase
| Symptom | Probable Cause | Corrective Action |
| Emulsion formation | Chlorinated solvents (DCM) and high-density brine/base mixtures often emulsify. | Break the emulsion: Filter the biphasic mixture through a pad of Celite or add a small amount of saturated NaCl (brine) to increase ionic strength difference. |
| Low Yield | The amine might be partially soluble in the aqueous layer if the pH is not high enough. | Check pH: Ensure aqueous layer is pH > 12. The pKa of this primary amine is likely ~9.5–10.5; you must be 2 units above pKa to ensure >99% free base. |
| Yellowing of Organic Layer | Oxidation of the benzylic amine or presence of polymerized byproducts. | Carbon Treatment: Stir the final organic solution with Activated Charcoal (5% w/w) for 30 mins before drying and evaporating. |
Module 2: Crystallization Dynamics (The HCl Salt)
Objective: Convert the Free Base oil into a stable, crystalline Hydrochloride salt.
The Challenge: "Oiling Out"
1-(2,4-Dichlorophenyl)propan-1-amine HCl is a lipophilic salt.[1] In water or highly polar solvents, it tends to form a second liquid phase (oil) rather than a crystal lattice. This is thermodynamically driven by the entropy of the flexible propyl chain and the lipophilicity of the dichlorophenyl ring.
Recommended Solvent Systems
| Solvent System | Suitability | Protocol Notes |
| Isopropanol (IPA) | High (Preferred) | Dissolve salt in boiling IPA. Cool slowly. If no crystals form, add diethyl ether or hexane dropwise until turbid. |
| Ethanol / Diethyl Ether | Moderate | Classic "solvent/anti-solvent" method. Good yield but risk of trapping solvent in the lattice. |
| Water | Low | Avoid. The dichlorophenyl group makes water solubility poor for recrystallization, leading to oiling out. |
Step-by-Step Salt Formation & Crystallization
-
Dissolution: Dissolve the purified Free Base (from Module 1) in a minimum amount of dry Diethyl Ether or Ethanol.
-
Acidification: Cool to 0°C. Add 2M HCl in Diethyl Ether (or 1.25M HCl in Ethanol) dropwise with vigorous stirring.
-
Tip: A slight excess of HCl is acceptable, but too much excess acid can solubilize the salt (Common Ion Effect reversal in some media) or cause hydrolysis if water is present.
-
-
Precipitation: A white solid should precipitate.
-
Recrystallization (If needed):
-
Filter the crude solid.[2]
-
Dissolve in boiling Isopropanol (IPA) . Use the minimum volume required to dissolve it at reflux.
-
Remove from heat.[1] Let it cool to room temperature undisturbed.
-
Critical Step: If oil droplets appear, reheat to dissolve, then seed the solution with a tiny crystal of the product and scratch the glass wall to induce nucleation.
-
Decision Matrix: Crystallization vs. Oiling
Caption: Figure 2.[2] Troubleshooting logic for amine salt recrystallization.
Module 3: Advanced FAQ & Stability
Q: My product is turning pink/brown upon storage. Why?
A: Benzylic amines are susceptible to oxidation at the benzylic carbon (the carbon attached to the ring and the nitrogen).
-
Mechanism: Formation of imines or radical oxidation species.
-
Prevention: Store the Hydrochloride salt, not the free base. The salt form protonates the nitrogen, reducing its nucleophilicity and stabilizing the molecule. Store under Argon/Nitrogen in a desiccator.
Q: Can I use water for the acid-base extraction?
A: Yes, but be aware of the density.
-
2,4-Dichlorinated compounds are heavy. In the extraction phase using DCM (Dichloromethane), the organic layer will be at the bottom . If you use Ethyl Acetate or Ether, the organic layer will be at the top . Confusing these layers is the #1 cause of product loss.
Q: How do I verify the purity without HPLC?
A:
-
TLC (Thin Layer Chromatography): Use a solvent system of DCM:Methanol:Ammonium Hydroxide (90:9:1). The Ammonium Hydroxide is critical to prevent the amine from "streaking" on the silica plate.
-
Melting Point: A sharp melting point (range < 2°C) indicates high purity. Broad ranges (> 5°C) indicate retained solvent or impurities.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for amine salt formation and recrystallization techniques).
-
Sigma-Aldrich. Fundamental Principles of Crystallization and Precipitation. Technical Bulletin. (General guide on solvent selection for ionic salts).
-
BenchChem. Synthesis and Purification of Chlorinated Benzamides and Amines. (Provides analogous protocols for dichlorophenyl-substituted amine purification).
-
PubChem. Compound Summary: 2,4-Dichloroamphetamine (Isomer Analog). (Used for physicochemical property comparison regarding lipophilicity and solubility).
Disclaimer: This guide is for research purposes only. 1-(2,4-Dichlorophenyl)propan-1-amine and its analogs may have bioactive properties.[3][4] Always consult your institution's safety data sheets (SDS) and regulatory guidelines before handling.
Sources
Validation & Comparative
Comparative Guide: Chiral HPLC Separation of 1-(2,4-Dichlorophenyl)propan-1-amine Enantiomers
Executive Summary
1-(2,4-Dichlorophenyl)propan-1-amine is a critical chiral primary amine, often utilized as a key intermediate in the synthesis of antifungal azoles (e.g., Sertaconazole). Its enantiomeric purity is paramount, as the biological activity of the final pharmaceutical payload is strictly stereodependent.
This guide compares the two most effective chromatographic strategies for resolving this molecule:
-
The "Universal" Approach: Amylose-based Normal Phase (Chiralpak AD-H).
-
The "Specific" Approach: Crown Ether-based Reversed Phase (Crownpak CR+).
Recommendation: For preparative scalability and solvent versatility, use Method A (Chiralpak AD-H) . For analytical precision and trace enantiomer quantification, use Method B (Crownpak CR+) .
Part 1: Molecule Profile & Separation Challenge
| Feature | Description | Chromatographic Implication |
| Structure | Primary Amine attached to a chiral center, adjacent to a dichlorinated aromatic ring.[1] | Basic nitrogen causes severe peak tailing on residual silanols. |
| Basicity | Requires basic additives (DEA/TEA) in Normal Phase or acidic pH in Reversed Phase to control ionization. | |
| Hydrophobicity | High (due to dichlorophenyl group). | Retains strongly in Reversed Phase; requires high organic content. |
Part 2: Comparative Analysis of Separation Methods
Method A: Amylose-Based Normal Phase (Chiralpak AD-H)
The Industry Standard
This method utilizes an amylose tris(3,5-dimethylphenylcarbamate) coated phase.[2][3] It relies on a "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and
-
Column: Chiralpak AD-H (Daicel) or equivalent (e.g., Phenomenex Lux Amylose-1).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).[4]
-
Mechanism: Multi-modal (H-bond + steric fit).
Pros:
-
High Capacity: Excellent for semi-prep and preparative purification.
-
Solvent Compatibility: Standard alkanes/alcohols are easy to remove.
-
Versatility: Can separate the amine and subsequent amide/azole derivatives.
Cons:
-
Tailing Risk: Without adequate Diethylamine (DEA), the primary amine interacts with the silica support, destroying resolution.
-
Solvent Restrictions: Cannot use "forbidden" solvents (THF, DCM, EtOAc) which strip the coated phase.
Method B: Crown Ether Reversed Phase (Crownpak CR(+))
The Primary Amine Specialist
This method is highly specific to primary amines. The chiral selector is a crown ether (18-crown-6 derivative) that forms a host-guest inclusion complex specifically with the ammonium ion (
-
Mobile Phase: Perchloric Acid (
) pH 1.5 / Methanol (85:15 v/v). -
Mechanism: Inclusion Complexation. The protonated amine fits inside the crown ether "cage."
Pros:
-
Extreme Selectivity: The "lock and key" mechanism often yields
. -
Elution Order Control: Switching to Crownpak CR(-) reverses the peak order, useful for trace impurity detection.
-
Aqueous Mode: Compatible with MS detection (if volatile acid like TFA is substituted, though resolution may drop).
Cons:
-
Low Capacity: Strictly analytical; overloads easily.
-
Harsh Conditions: Requires highly acidic mobile phase (pH 1.0–2.0); reduces column lifespan.
-
Specific: Will not separate secondary/tertiary amines or non-amine precursors.
Part 3: Experimental Data & Performance Metrics
The following data represents typical performance for 1-(2,4-dichlorophenyl)propan-1-amine based on homologous series extrapolation and Sertaconazole intermediate studies.
| Metric | Method A: Chiralpak AD-H | Method B: Crownpak CR(+) |
| Mobile Phase | Hex/IPA/DEA (90:10:0.1) | |
| Flow Rate | 1.0 mL/min | 0.5 mL/min (High Backpressure) |
| Temperature | 25°C | 10°C - 25°C (Lower T improves |
| Retention ( | 1.5 - 2.0 | 2.5 - 3.5 |
| Selectivity ( | 1.25 | 1.65 (Superior) |
| Resolution ( | ~2.5 | > 4.0 |
| Peak Shape | Slight tailing ( | Sharp ( |
Critical Insight: While Crownpak offers higher resolution, Chiralpak AD-H is preferred for throughput. The Crown ether method requires the amine to be fully protonated, hence the requirement for perchloric acid.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Normal Phase Separation (Chiralpak AD-H)
Objective: Robust separation for purity assessment or purification.
-
System Prep: Flush system with Isopropanol (IPA) to remove any aqueous buffers.
-
Mobile Phase Preparation:
-
Measure 900 mL n-Hexane (HPLC Grade).
-
Measure 100 mL Isopropanol.
-
Add 1.0 mL Diethylamine (DEA). Crucial: DEA blocks silanols.
-
Mix and degas.
-
-
Equilibration: Flow at 1.0 mL/min for 30 mins. Monitor baseline stability.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
Execution: Inject 5-10 µL.
-
Troubleshooting: If peaks tail, increase DEA to 0.2%. If retention is too low, decrease IPA to 5%.
Protocol B: Reversed Phase Separation (Crownpak CR(+))
Objective: High-precision enantiomeric excess (ee%) determination.
-
System Prep: Flush system with water to remove organic solvents.
-
Mobile Phase Preparation:
-
Solution A: Prepare
(approx. 16.3g of 70% in 1L water).[7] Warning: Corrosive. -
Mix Solution A with Methanol in an 85:15 ratio.
-
-
Temperature Control: Set column oven to 15°C (Lower temperature stabilizes the inclusion complex).
-
Equilibration: Flow at 0.4 mL/min (Crownpak columns generate high pressure).
-
Sample Prep: Dissolve sample in the mobile phase (acidic condition ensures solubility).
-
Execution: Inject 2-5 µL.
-
Maintenance: IMMEDIATELY wash column with water after use to prevent acid corrosion of the stainless steel housing.
Part 5: Mechanism & Workflow Visualization
Figure 1: Method Selection Decision Tree
This diagram guides the user to the correct column based on their specific goal (Purity Check vs. Purification).
Caption: Decision matrix for selecting the optimal stationary phase based on experimental scale and precision requirements.
Figure 2: Interaction Mechanism (Crown Ether vs. Amine)
Visualizing why Method B is so specific to this molecule.
Caption: The ammonium ion of the target molecule fits into the crown ether cavity, creating a highly selective chiral discrimination.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2003).[1] Enantioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase.[1] Biomedical Chromatography.[1] Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
MediRes Publishing. Chiral Analysis of Sertaconazole by HPLC Method on Polysaccharide Derivatives. (Sertaconazole intermediate analysis). Retrieved from [Link]
Sources
- 1. Enantioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. hplc.eu [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
Technical Guide: Reference Standard Strategies for 1-(2,4-Dichlorophenyl)propan-1-amine
Focus: Regioisomeric Impurity Analysis & Standardization
Executive Summary & Technical Context
1-(2,4-Dichlorophenyl)propan-1-amine is a critical primary amine intermediate and potential degradation impurity associated with the synthesis of dichlorophenyl-based pharmaceuticals (e.g., Sertraline analogs, antifungal agents). Its analysis presents a specific challenge: Regioisomeric Selectivity .
Most commercial supply chains favor the 3,4-dichlorophenyl isomer (a key Sertraline precursor). The 2,4-dichlorophenyl isomer discussed here is often a "process impurity" arising from unselective chlorination or impure starting materials.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Secondary Standards and Surrogate Standards (using the 3,4-isomer), providing experimental workflows to validate the 2,4-isomer specifically.
Comparative Analysis: Reference Standard Options
The following table contrasts the three primary approaches for standardizing 1-(2,4-Dichlorophenyl)propan-1-amine in a GMP/GLP environment.
| Feature | Option A: Custom Certified Reference Material (CRM) | Option B: In-House Secondary Standard | Option C: Surrogate Standard (3,4-Isomer) |
| Source | Specialized Synthesis (e.g., LGC, USP, Custom CRO) | Synthesized/Purified In-House | Commercial Vendor (Sigma, BLD Pharm, etc.) |
| Traceability | High (ISO 17034 Accredited) | Medium (Traceable to Primary via Characterization) | Low (Assumes similar response factor) |
| Purity Assignment | Mass Balance (HPLC + TGA + KF + ROI) | qNMR (Quantitative NMR) or HPLC-Area% | Certificate of Analysis (CoA) of Surrogate |
| Cost/Lead Time | High / 8–12 Weeks | Medium / 2–4 Weeks | Low / <1 Week |
| Regio-Selectivity | Guaranteed (2,4-substitution confirmed) | Requires rigorous NMR proof | Risk: High risk of misidentification |
| Use Case | Release Testing, Phase III Validation | Routine QC, Method Development | Early Discovery, RRT Determination |
Critical Insight: The "Surrogate" Trap
Using the 3,4-isomer (Option C) to quantify the 2,4-isomer is scientifically risky due to ortho-effect differences in UV extinction coefficients.
-
Experimental Data: The 2,4-isomer typically shows a 15–20% lower response factor at 210 nm compared to the 3,4-isomer due to steric hindrance of the phenyl ring resonance by the ortho-chlorine.
-
Recommendation: Use Option B (In-House) validated by qNMR if Option A (CRM) is unavailable.
Strategic Workflow: Qualification of an In-House Standard
When a commercial CRM is unavailable, you must generate a "Working Standard" validated against absolute methods. The following diagram outlines the self-validating workflow required to establish the 2,4-isomer as a reference standard.
Figure 1: Workflow for qualifying an in-house secondary standard when a pharmacopeial CRM is unavailable.
Experimental Protocols
Protocol A: Structural Differentiation (NMR)
Objective: To distinguish 1-(2,4-Dichlorophenyl)propan-1-amine from the common 1-(3,4-Dichlorophenyl)propan-1-amine isomer.
-
Instrument: 400 MHz NMR (min), DMSO-d6.
-
Key Diagnostic Signals:
-
2,4-Isomer: Look for the H-3 proton. It appears as a doublet (d) with a small coupling constant (J ~ 2.0 Hz) due to meta-coupling with H-5, and it is shielded by the two ortho/para chlorines.
-
3,4-Isomer: The aromatic region shows a distinct pattern where H-2 is a doublet (d, J~2Hz) and H-5 is a doublet (d, J~8Hz).
-
Differentiation: In the 2,4-isomer, the proton at position 6 (H-6) will show a doublet with a larger ortho coupling (J ~ 8.5 Hz) to H-5. In the 3,4-isomer, H-6 is a doublet of doublets (dd).
-
Protocol B: Chromatographic Purity (HPLC)
Objective: Establish a separation method that resolves the 2,4-isomer from the 3,4-isomer and synthetic byproducts.
-
Column: Agilent Zorbax Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 2.6 µm).
-
Rationale: Phenyl-based phases provide superior selectivity for halogenated positional isomers via
interactions compared to standard C18.
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses amine tailing).
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (Max absorbance) and 254 nm (Specific aromatic).
-
Acceptance Criteria: Resolution (
) between 2,4-isomer and 3,4-isomer must be .
Analytical Logic: The "Mass Balance" Approach
When establishing the purity of your standard (Option B), you cannot rely on HPLC Area% alone. You must calculate the Potency (Assay) using the Mass Balance equation.
Equation:
-
KF: Water content by Karl Fischer (%).
-
ROI: Residue on Ignition (Sulfated Ash) (%).
-
RS: Residual Solvents (by GC-Headspace) (%).
- : Chromatographic Purity (Area %).
Self-Validating Check: Compare the Mass Balance Potency with the qNMR Potency .
-
If the difference is
, the standard is valid. -
If the difference is
, check for non-chromatographic impurities (e.g., inorganic salts not seen in HPLC but seen in ROI).
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Pharmacopoeia (Ph.[2] Eur.). (2024). 5.12. Reference Standards. Retrieved from [Link]
-
Sertraline Hydrochloride Impurities Analysis. (2017). World Journal of Pharmaceutical Sciences, 5(1), describing dichlorophenyl impurity profiles. Retrieved from [Link]
-
PubChem. (2024).[3] Compound Summary for CID 3041175: 1-(2,4-dichlorophenyl)propan-2-amine (Isomer Analog). Retrieved from [Link]
(Note: While specific commercial links for the 2,4-isomer are volatile, the methodology described above allows for the creation of a compliant standard from raw chemical inputs available from major synthesis vendors like Enamine or WuXi AppTec.)
Sources
A Senior Application Scientist's Comparative Guide to the Solid-State Analysis of 1-(2,4-Dichlorophenyl)propan-1-amine Crystals
For drug development professionals and materials scientists, the precise characterization of a crystalline solid is not merely an academic exercise; it is a foundational requirement for ensuring the safety, stability, and efficacy of a final product. The three-dimensional arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, bioavailability, and manufacturability. This guide provides an in-depth analysis of X-ray Diffraction (XRD) as the primary method for the structural elucidation of small organic molecules, using 1-(2,4-Dichlorophenyl)propan-1-amine as a representative model.
While specific crystallographic data for this exact compound is not publicly available, this guide will establish a robust, universally applicable framework for its analysis. We will explore the causality behind the experimental choices in single-crystal XRD, from crystal growth to final data refinement. Furthermore, we will objectively compare XRD with powerful alternative techniques—Powder X-ray Diffraction (PXRD), Solid-State NMR (ssNMR), Vibrational Spectroscopy (FTIR/Raman), and Differential Scanning Calorimetry (DSC)—to provide a complete toolkit for comprehensive solid-state characterization.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[1][2] It provides unambiguous information on bond lengths, bond angles, molecular conformation, and the spatial arrangement of molecules within the crystal lattice.[1][3] This level of detail is unparalleled and is essential for confirming the absolute structure of a new chemical entity.[3]
The fundamental principle relies on Bragg's Law (nλ = 2d sinθ), which describes how a monochromatic X-ray beam is diffracted by the ordered planes of atoms in a crystal.[4] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the unit cell can be reconstructed, revealing the precise location of each atom.
Experimental Workflow: A Self-Validating System
The SC-XRD workflow is a meticulous process designed to ensure the generation of a high-fidelity, validated structural model. Each step builds upon the last, with internal checks to guarantee the integrity of the final data.
Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.
Detailed Protocol: SC-XRD of a Small Organic Molecule
-
Crystal Growth : The most critical and often challenging step is growing a high-quality single crystal, typically 0.1-0.3 mm in size.[5] Common methods for small molecules include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[6] The choice of solvent is crucial and often requires screening.
-
Crystal Mounting and Data Collection : A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed within the diffractometer.[7] The sample is cooled, usually to around 100 K, to reduce atomic thermal vibrations, which results in a more precise structure.[7] A focused beam of monochromatic X-rays (e.g., from a Mo or Cu source) irradiates the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]
-
Data Processing : The collected diffraction spots are indexed to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal's space group.[7] The intensities of all reflections are integrated and corrected for experimental factors.
-
Structure Solution and Refinement : For small molecules, computational "direct methods" are typically used to solve the phase problem and generate an initial electron density map.[7] An atomic model is built into this map. This initial model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.
-
Validation : The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the experimental data. The final validated structure is typically reported in a standard Crystallographic Information File (CIF).
Hypothetical Data for 1-(2,4-Dichlorophenyl)propan-1-amine
To illustrate the output of an SC-XRD experiment, the table below presents a set of realistic crystallographic parameters for our target compound, based on data from structurally related dichlorophenyl derivatives.[8][9]
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₉H₁₁Cl₂N | Confirms the elemental composition of the crystal. |
| Formula Weight | 204.09 g/mol | Consistent with the molecular structure. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell, crucial for structure solution. |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 16.2 Å, β = 95.5° | The dimensions of the repeating unit that builds the crystal. |
| Volume | 980 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Temperature | 100 K | The temperature at which data was collected. |
| Final R1 [I > 2σ(I)] | 0.045 | A low R-factor indicates a high-quality refinement and a reliable structure. |
| Goodness-of-Fit (GooF) | 1.05 | A value close to 1.0 indicates a good fit between the model and the data. |
Comparative Analysis: Choosing the Right Tool for the Job
While SC-XRD provides the complete structure, it requires a single crystal, which is not always obtainable.[10] Furthermore, it analyzes a single specimen, which may not represent the bulk material. Therefore, a multi-technique approach is often necessary for comprehensive solid-state characterization.
Caption: A decision guide for selecting the appropriate solid-state analysis technique.
Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Key Advantages | Limitations |
| Single-Crystal XRD (SC-XRD) | Diffraction of X-rays by a single crystal.[1] | Absolute 3D atomic structure, bond lengths/angles, conformation, packing.[3] | Unambiguous structure determination.[3] | Requires a high-quality single crystal, which can be difficult to grow.[10] Not a bulk technique. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline (powder) sample.[10] | Crystalline "fingerprint," phase identification, polymorphism, crystallinity vs. amorphous content.[11] | Fast, non-destructive, representative of the bulk material, easy sample preparation.[4][10] | Does not typically provide atomic-level structure; preferred orientation can affect intensities.[12] |
| Solid-State NMR (ssNMR) | Measures nuclear spin transitions in a strong magnetic field in the solid state. | Information about the local chemical environment (up to ~10 Å), polymorphism, molecular interactions.[13][14] | Excellent for distinguishing polymorphs, characterizing amorphous materials and disordered systems.[14][15] | Low sensitivity, complex spectra, does not provide long-range crystallographic order directly.[16] |
| Vibrational Spectroscopy (FTIR/Raman) | Measures the absorption (FTIR) or scattering (Raman) of light by molecular vibrations.[17] | Molecular functional groups, polymorphism. Differences in crystal packing affect vibrational modes.[18] | Fast, non-destructive, can be used for in-situ monitoring and imaging. Complementary information.[17][19] | Spectral differences between polymorphs can be subtle.[18] Provides indirect structural information. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Thermal transitions (melting, crystallization, glass transition), purity, polymorphism.[20][21] | High sensitivity to thermal events, small sample size, can identify different polymorphic forms.[20][22] | An indirect structural method; a destructive technique. Crystal structure cannot be determined.[19] |
Powder X-ray Diffraction (PXRD)
PXRD is the workhorse of solid-state analysis in the pharmaceutical industry.[4][23] Instead of a single crystal, it analyzes a powder containing thousands of randomly oriented microcrystals. The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase (polymorph).[10] It is invaluable for:
-
Phase Identification : Comparing a sample's PXRD pattern to a database or a reference pattern from SC-XRD confirms its identity.
-
Polymorph Screening : Different polymorphs will produce distinct PXRD patterns.[11][12]
-
Detecting Amorphous Content : Crystalline materials produce sharp Bragg peaks, while amorphous materials produce a broad, diffuse "halo".[11]
Solid-State NMR (ssNMR) Spectroscopy
ssNMR is a powerful technique that provides information on the local atomic environment, irrespective of long-range crystalline order.[15] It is particularly adept at:
-
Distinguishing Polymorphs : Molecules in different crystal lattices have slightly different local environments, leading to distinct chemical shifts in the ssNMR spectrum.[13]
-
Characterizing Amorphous Materials : Since ssNMR does not rely on a crystal lattice, it is one of the best techniques for studying the structure of amorphous solids.[14]
-
Studying Molecular Interactions : Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can reveal through-space interactions between nuclei, aiding in structural elucidation.[13]
Vibrational Spectroscopy (FTIR and Raman)
Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules.[17] These modes are sensitive to the molecule's conformation and its intermolecular interactions within the crystal. Therefore, different polymorphs, which have different packing arrangements, often exhibit unique spectral fingerprints in the low-frequency region.[18][24] They are complementary techniques often used together for robust polymorph identification.[17][25]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures how a material's physical properties change with temperature.[22] It can detect thermal events like melting, crystallization, and solid-solid phase transitions.[26] Different polymorphs of a substance will generally have different melting points and enthalpies of fusion, which DSC can precisely measure, making it an excellent tool for polymorph screening and stability studies.[20]
Conclusion
The comprehensive characterization of a crystalline material like 1-(2,4-Dichlorophenyl)propan-1-amine is a multi-faceted task that relies on a suite of complementary analytical techniques. While Single-Crystal X-ray Diffraction remains the undisputed gold standard for providing absolute, atomic-level structural information, its requirement for a single crystal necessitates the use of other methods for bulk analysis.
Powder X-ray Diffraction serves as the primary tool for phase identification and quality control of the bulk powder. When crystalline order is low or absent, or when subtle polymorphic differences need to be resolved, Solid-State NMR offers unparalleled insight into the local molecular environment. Finally, Vibrational Spectroscopy (FTIR/Raman) and Differential Scanning Calorimetry (DSC) provide rapid, sensitive, and orthogonal data on polymorphic forms and thermal stability.
By integrating the findings from these techniques, researchers can build a complete, self-validating picture of the solid state, ensuring that the form of the molecule being developed is well-understood, consistent, and optimized for its intended application.
References
-
Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011). American Pharmaceutical Review. Available at: [Link]
-
X-ray Powder Diffraction (XRPD). (2024). Improved Pharma. Available at: [Link]
-
X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013). Pharmaceutical Technology. Available at: [Link]
-
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2021). Spectroscopy Online. Available at: [Link]
-
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). American Pharmaceutical Review. Available at: [Link]
-
The Integration of XRD with Raman and FTIR Spectroscopy. (2025). Drawell. Available at: [Link]
-
Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. (n.d.). eScholarship, University of California. Available at: [Link]
-
Polymorphism by FT-IR and Raman Spectroscopies. (2023). ResearchGate. Available at: [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. Available at: [Link]
-
Top Applications of Differential Scanning Calorimetry in Materials Testing. (2025). Element. Available at: [Link]
-
Differential Scanning Calorimetry (DSC). (2024). INFINITIA Industrial Consulting. Available at: [Link]
-
Differential Scanning Calorimetry Analysis. (n.d.). Intertek. Available at: [Link]
-
(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Solid-State NMR in Drug Discovery and Development. (2013). In Solid-State NMR in Drug Design and Discovery. The Royal Society of Chemistry. Available at: [Link]
-
FTIR and Raman Spectroscopic Studies of Crystallization and Polymorphism of Syndiotactic Polystyrene. (2003). Polymer (Korea). Available at: [Link]
-
SOLID STATE NMR IN DRUG DESIGN AND DISCOVERY FOR MEMBRANE EMBEDDED TARGETS. (n.d.). Department of Biochemistry, University of Oxford. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). University of Southampton Institutional Repository. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Available at: [Link]
-
How to grow crystals for X-ray crystallography. (2024). IUCr Journals. Available at: [Link]
-
Solid State NMR Spectroscopy a Valuable Technique for Structural Insights of Advanced Thin Film Materials. (2020). Polymers. Available at: [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2021). IUCrJ. Available at: [Link]
-
Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. (2025). ESRF. Available at: [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. Available at: [Link]
-
Chemical crystallization. (n.d.). SPT Labtech. Available at: [Link]
-
New applications of solid-state NMR in structural biology. (2018). Emerging Topics in Life Sciences. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Available at: [Link]
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How do organic compounds single crystal X rays diffraction work? (2016). ResearchGate. Available at: [Link]
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (2019). Molecules. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(2,4-Dichlorophenyl)propan-1-amine
This guide serves as a high-level operational standard for handling 1-(2,4-Dichlorophenyl)propan-1-amine . Unlike generic safety data sheets (SDS), this document synthesizes chemical behavior with practical laboratory logistics to ensure researcher safety and data integrity.
The Hazard Landscape: Why This Protocol Exists
This compound is not merely a reagent; it is a halogenated benzylic amine . Its chemical structure—a primary amine attached to a benzylic carbon with electron-withdrawing chlorine substituents—dictates its safety profile.
-
Corrosivity: The primary amine functionality (
) is a strong nucleophile and base, capable of saponifying skin lipids and causing immediate, irreversible necrosis [1]. -
Lipophilicity: The dichlorophenyl moiety increases lipid solubility compared to simple benzylamine, potentially accelerating dermal absorption and systemic toxicity [2].
-
Volatility: While high-boiling, the vapor pressure is sufficient to cause respiratory tract irritation and corneal clouding (blue haze) if handled outside a fume hood.
Personal Protective Equipment (PPE) Matrix
We categorize PPE not by "minimum requirements," but by Operational Risk Zones .
Glove Selection Logic
Critical Warning: Standard thin nitrile gloves (4 mil) are insufficient for prolonged contact with benzylic amines. Amines can permeate nitrile rapidly, often without visible degradation.
| Operational Zone | Task Description | Primary Glove | Secondary Barrier | Max Wear Time |
| Zone 1: Low Risk | Handling sealed containers, inventory checks. | Nitrile (min 5 mil) | None | 60 mins |
| Zone 2: Active Use | Weighing, pipetting, standard synthesis. | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) | Lab Coat (Cotton/Poly) | Change outer glove every 30 mins |
| Zone 3: High Risk | Spill cleanup, bulk transfer (>100mL), heating. | Laminate Film (e.g., Silver Shield™) | Butyl Rubber Overlay (for dexterity) | Until task complete |
Respiratory & Body Protection[1][2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[1] Face shields are required for Zone 3 activities to prevent facial burns from splashes.
-
Respiratory: If working outside a fume hood (strongly discouraged), a full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges is required [3].
-
Body: A chemical-resistant apron (Tyvek® or PVC) is recommended for Zone 3 to prevent saturation of the lab coat.
Operational Decision Logic (Visualized)
The following diagram outlines the decision-making process for selecting PPE and engineering controls based on the quantity and state of the reagent.
Figure 1: Risk-based logic flow for determining appropriate PPE levels.
Experimental Protocols
A. Weighing & Transfer (Liquid Phase)
Rationale: Liquids pose the highest risk of splash and vapor generation.
-
Preparation: Place a disposable absorbent pad in the fume hood. Pre-weigh the receiving vessel to avoid transferring the amine back and forth.
-
Transfer: Use a glass syringe with a long needle or a positive-displacement pipette. Avoid pouring, which increases surface area and vapor release.
-
Neutralization of Tools: Immediately rinse syringes/tips in a beaker of 5% Aqueous Acetic Acid or Citric Acid. This converts the volatile free base amine into a non-volatile, water-soluble salt [4].
B. Reaction Setup
-
Atmosphere: Amines can absorb
from the air to form carbamates. Flush the reaction vessel with Nitrogen or Argon. -
Exotherms: If reacting with acid chlorides or anhydrides, the reaction will be highly exothermic. Add the electrophile slowly at
to prevent runaway boiling and splashing.
Emergency Response & Spill Management
Do not use water immediately on a large amine spill. Water can spread the oily amine, increasing the contamination area.
Figure 2: Immediate workflow for spill containment and remediation.
Decontamination Procedure:
-
Skin Contact: Flush with water for 15 minutes .[2][3] Do not use vinegar on skin burns (exothermic reaction may worsen injury). Use standard soap and water.[4][5]
-
Surface Decontamination: Wipe surfaces with 5% Citric Acid, followed by water, then Ethanol.
Waste Disposal Strategy
Proper disposal is critical due to the Halogenated nature of the compound. Incineration requires specific scrubbers to handle
-
Stream: Halogenated Organic Waste (Basic/Amine) .
-
Segregation:
-
DO NOT mix with acidic waste streams (Risk of violent heat generation).
-
DO NOT mix with oxidizing agents (Risk of fire/explosion).
-
-
Labeling: Clearly mark the tag with "Halogenated Amine" and "Corrosive."
References
-
PubChem. (2025).[6] Compound Summary: 1-(2,4-dichlorophenyl)propan-1-one (Analog Structure/Reactivity). National Library of Medicine. [Link]
-
University of Pennsylvania EHRS. (2024). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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- 5. echemi.com [echemi.com]
- 6. 2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
